Tributyl-(1-methylbenzimidazol-2-yl)stannane
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Overview
Description
Tributyl-(1-methylbenzimidazol-2-yl)stannane is an organotin compound with the chemical formula C27H34N2Sn. This compound is characterized by the presence of a tin atom bonded to three butyl groups and a 1-methylbenzimidazol-2-yl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl-(1-methylbenzimidazol-2-yl)stannane can be synthesized through the reaction of tributyltin chloride with 1-methylbenzimidazole in the presence of a base. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl-(1-methylbenzimidazol-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups .
Scientific Research Applications
Tributyl-(1-methylbenzimidazol-2-yl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a catalyst in various reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds provide desirable properties such as stability and resistance to degradation
Mechanism of Action
The mechanism of action of tributyl-(1-methylbenzimidazol-2-yl)stannane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Known for its use as a radical reducing agent in organic synthesis.
Tributyltin chloride: Commonly used as a precursor in the synthesis of other organotin compounds.
Tributyltin oxide: Used as a biocide and in the production of antifouling paints.
Uniqueness
Tributyl-(1-methylbenzimidazol-2-yl)stannane is unique due to the presence of the 1-methylbenzimidazol-2-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s utility in various applications compared to other organotin compounds.
Properties
IUPAC Name |
tributyl-(1-methylbenzimidazol-2-yl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N2.3C4H9.Sn/c1-10-6-9-7-4-2-3-5-8(7)10;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPPJEBRIYREGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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